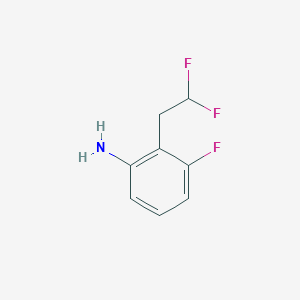

2-(2,2-Difluoroethyl)-3-fluoroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8F3N |

|---|---|

Molecular Weight |

175.15 g/mol |

IUPAC Name |

2-(2,2-difluoroethyl)-3-fluoroaniline |

InChI |

InChI=1S/C8H8F3N/c9-6-2-1-3-7(12)5(6)4-8(10)11/h1-3,8H,4,12H2 |

InChI Key |

DIBPHDDDHSXIKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2,2 Difluoroethyl 3 Fluoroaniline and Analogues

Direct and Indirect Fluorination Strategies for Aryl and Alkyl Moieties

The introduction of fluorine onto aromatic rings, such as in the synthesis of fluoroanilines, can be achieved through various methods, including nucleophilic substitution and electrophilic fluorination. daneshyari.com While industrial production of ortho- and para-fluoroaniline often involves a two-step nitration-reduction of fluorobenzene, the synthesis of meta-fluoroaniline is less straightforward. daneshyari.com Direct electrophilic fluorination of anilines presents a more direct route. daneshyari.com

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Modern electrophilic fluorinating agents are often nitrogen-based, offering greater safety and stability compared to elemental fluorine. wikipedia.orgsigmaaldrich.com Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used. wikipedia.orgalfa-chemistry.com

A key strategy for the synthesis of meta-fluoroanilines involves the direct fluorination of anilines in strongly acidic media. daneshyari.com Protonation of the aniline (B41778) protects the amino group from oxidation and directs the electrophilic fluorination to the meta-position due to the inductive electron-withdrawing effect of the ammonium (B1175870) substituent. daneshyari.com Studies have shown that fluorination of aniline in triflic acid, with or without Lewis acids like antimony pentafluoride, yields meta-fluoroaniline as the predominant product. daneshyari.com

Table 1: Electrophilic Fluorination of Aniline in Acidic Media daneshyari.com

| Acid Medium | Additive (mol%) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Total Yield (%) |

|---|---|---|---|---|---|

| H₂SO₄ | - | 13 | 53 | 34 | 40 |

| CF₃SO₃H | - | 11 | 68 | 21 | 55 |

| CF₃SO₃H | SbF₅ (1) | 9 | 78 | 13 | 60 |

The difluoromethyl (CF₂H) group is a valuable motif in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups. wiley-vch.dee-century.us Its introduction can be achieved through various methods, including metal-catalyzed cross-coupling and radical chemistry. rsc.orgrsc.org

Transition metal-catalyzed reactions provide efficient pathways for direct difluoromethylation. cas.cnresearchgate.net These methods often involve the direct transfer of a CF₂H group from a reagent to a substrate, offering advantages like milder conditions and broader substrate scope compared to traditional methods. wiley-vch.decas.cn

Copper-Mediated/Catalyzed Difluoromethylation : Copper was one of the first metals used for nucleophilic difluoromethylation. wiley-vch.de Reagents like TMSCF₂H can be used to generate difluoromethyl copper species in situ. wiley-vch.de Copper-mediated Sandmeyer-type reactions have been developed for the difluoromethylation of arenediazonium salts. wiley-vch.de

Palladium-Catalyzed Difluoromethylation : Palladium catalysts are effective for the cross-coupling of aryl halides or boronic acids with difluoromethylating agents. wiley-vch.decas.cn For instance, the palladium-catalyzed reaction of arylboronic acids with bromodifluoroacetate can yield difluoromethylated arenes. cas.cn Similarly, aryl halides can undergo Negishi cross-coupling with zinc-based difluoromethyl reagents like (TMEDA)₂Zn(CF₂H)₂ in the presence of a palladium catalyst, a method suitable for both electron-rich and electron-deficient aryl iodides. wiley-vch.decas.cn A dual palladium/silver catalyst system has also been reported for the direct difluoromethylation of aryl bromides and iodides with TMSCF₂H. cas.cn Recently, photoinduced methods for the difluoroalkylation of anilines have been developed as a transition-metal-free alternative. nih.gov

Table 2: Examples of Metal-Catalyzed Difluoromethylation Reactions

| Catalyst/Metal | Substrate | Reagent | Product Type | Reference |

|---|---|---|---|---|

| Copper | Aryl/Vinyl Halides | TMSCF₂H | Difluoromethyl arenes/alkenes | cas.cn |

| Palladium | Aryl Halides | (TMEDA)₂Zn(CF₂H)₂ | Difluoromethyl arenes | wiley-vch.decas.cn |

| Palladium | Arylboronic Acids | BrCF₂COOEt | Difluoromethyl arenes | cas.cn |

Radical difluoromethylation has become a powerful tool for incorporating the CF₂H group into organic molecules under mild conditions with good functional group tolerance. researchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. rsc.org

Various reagents can serve as •CF₂H precursors through processes like single-electron oxidation, single-electron reduction, or radical abstraction. rsc.org For example, zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) can generate •CF₂H radicals in the presence of an oxidant like tBuOOH. cas.cn Photocatalysis, particularly with visible light, has emerged as a key technology for initiating these radical processes. nih.govrsc.org Organic photocatalysts can be used for the direct difluoromethylation of C(sp³)–H bonds via a radical-radical cross-coupling mechanism. rsc.org This approach has been applied to a variety of substrates, including heteroaromatic compounds and complex alkenes. nih.gov

Difluorocarbene (:CF₂) is a versatile intermediate for the synthesis of gem-difluorinated compounds. cas.cn It can be generated from various precursors, including non-ozone-depleting reagents like chlorodifluoromethyl phenyl sulfone. cas.cncas.cn Difluorocarbene is a moderately electrophilic species that reacts readily with electron-rich substrates. cas.cn

The reaction of difluorocarbene with heteroatom nucleophiles (O, N, S) is a common method for difluoromethylation. cas.cncas.cn This process is often initiated by a base, which also activates the nucleophile. cas.cn For example, phenols and thiophenols can be efficiently difluoromethylated using TMSCF₂Cl and a base. cas.cn Recent developments include the use of difluorocarbene in oxidative chloro- and bromodifluoromethylation of thiophenols. acs.org Furthermore, difluorocarbene can be captured by palladium catalysts to enable the [¹⁸F]difluoromethylation of aryl boronic acids for applications in positron emission tomography (PET). e-century.us

Difluoromethylation Techniques for the Introduction of the CF₂H Group

Reduction-Based Synthetic Routes to Fluoroanilines

Reduction of nitroarenes is a fundamental and widely used method for the synthesis of anilines. This strategy is applicable to the synthesis of fluoroanilines, where a fluorinated nitroaromatic precursor is reduced to the corresponding aniline. daneshyari.com

For example, the synthesis of 3-chloro-2-fluoroaniline (B1295074) can be achieved by the reduction of 3-chloro-2-fluoronitrobenzene. google.com This reduction can be carried out using hydrogen gas and a catalyst like Raney nickel in a solvent such as methanol (B129727). google.com Similarly, 2,3-difluoroaniline (B47769) can be synthesized from 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) through a reduction process using a palladium on carbon (Pd/C) catalyst and hydrogen gas. chemicalbook.com These methods demonstrate the utility of catalytic hydrogenation for the preparation of fluoroaniline (B8554772) building blocks, which can be further functionalized to produce target molecules like 2-(2,2-Difluoroethyl)-3-fluoroaniline.

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not specified | C₈H₈F₃N |

| Ortho-fluoroaniline | 348-54-9 | C₆H₆FN |

| Para-fluoroaniline | 371-40-4 | C₆H₆FN |

| Meta-fluoroaniline | 372-19-0 | C₆H₆FN |

| Fluorobenzene | 462-06-6 | C₆H₅F |

| Aniline | 62-53-3 | C₆H₇N |

| Triflic acid | 1493-13-6 | CHF₃O₃S |

| Antimony pentafluoride | 7783-70-2 | F₅Sb |

| N-fluorobenzenesulfonimide (NFSI) | 133745-75-2 | C₁₂H₁₀FNO₄S₂ |

| Selectfluor | 140681-55-6 | C₇H₁₄B₂ClF₂N₂ |

| TMSCF₂H (Difluoromethyl)trimethylsilane | 65865-44-3 | C₄H₁₀F₂Si |

| Bromodifluoroacetate | 667-27-6 | C₂HBrF₂O₂ |

| (TMEDA)₂Zn(CF₂H)₂ | Not specified | C₁₄H₃₄F₄N₄Zn |

| Zinc difluoromethanesulfinate | 24887-06-7 | CH₂F₂O₄S₂Zn |

| tBuOOH (tert-Butyl hydroperoxide) | 75-91-2 | C₄H₁₀O₂ |

| Chlorodifluoromethyl phenyl sulfone | 16813-17-3 | C₇H₅ClF₂O₂S |

| TMSCF₂Cl (Chlorodifluoromethyl)trimethylsilane | 754-32-5 | C₄H₉ClF₂Si |

| 3-chloro-2-fluoroaniline | 16298-18-9 | C₆H₅ClFN |

| 3-chloro-2-fluoronitrobenzene | 16298-17-8 | C₆H₃ClFNO₂ |

| Raney nickel | 7440-02-0 | Ni |

| 2,3-difluoroaniline | 4519-40-8 | C₆H₅F₂N |

| 1,2-dibromo-4,5-difluoro-3-nitrobenzene | Not specified | C₆HBr₂F₂NO₂ |

Catalytic Hydrogenation of Fluorinated Nitro Compounds

Catalytic hydrogenation is a widely adopted and efficient method for the reduction of fluorinated nitroaromatic compounds to their corresponding anilines. frontiersin.org This process is valued for its high yields and operational simplicity.

The general reaction involves the reduction of a substituted nitrobenzene (B124822) using hydrogen gas in the presence of a metal catalyst. For the synthesis of a precursor to this compound, a suitable fluorinated nitro compound would be 1-(2,2-Difluoroethyl)-2-fluoro-3-nitrobenzene.

Reaction Scheme: Starting Material: 1-(2,2-Difluoroethyl)-2-fluoro-3-nitrobenzene Product: this compound Catalyst: Typically Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. acs.orgstackexchange.com Reaction Conditions: Hydrogen gas, often at room temperature and atmospheric or slightly elevated pressure, in a suitable solvent like methanol or ethanol. chemicalbook.com

Detailed Research Findings: Research has demonstrated that the choice of catalyst and reaction conditions can be crucial for achieving high selectivity and yield, especially when other reducible functional groups are present. For instance, certain platinum-vanadium catalysts (Pt–V/C) and Raney Cobalt have shown high performance in the selective hydrogenation of halogenated nitroaromatics. acs.org The use of nanocarbon-based materials as catalyst supports has also been explored to enhance catalytic activity and selectivity. frontiersin.orgresearchgate.net

Below is an interactive data table summarizing typical conditions for catalytic hydrogenation of fluorinated nitro compounds.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| 10% Pd/C | Methanol | 20 | 1 | ~100 | chemicalbook.com |

| PtO2 | BF3-HF | 42 | - | 95 | |

| Pt-V/C | THF | Room Temp | - | High | acs.org |

| Raney Co | THF | Room Temp | - | High | acs.org |

Alternative Reductive Transformations for Aniline Formation

While catalytic hydrogenation is prevalent, other reductive methods are available for the synthesis of anilines from nitro compounds, offering alternatives when hydrogenation is not feasible or desirable. nsf.gov These methods often employ stoichiometric metal reductants or other chemical reducing agents. researchgate.net

Common Alternative Reducing Agents:

Tin(II) chloride (SnCl2): A classical method for the reduction of nitroarenes.

Iron (Fe) powder in acidic media: Another traditional and cost-effective method.

Sodium dithionite (B78146) (Na2S2O4): A milder reducing agent often used in aqueous solutions.

Gallium metal: A more recent development for the rapid reduction of nitroaromatics under aerobic conditions. nsf.gov

Lithium aluminum hydride (LiAlH4) with Titanium tetrachloride (TiCl4): A powerful reducing system for aromatic nitro compounds. researchgate.net

Detailed Research Findings: The use of gallium metal in an acidic ethanolic solution has been shown to afford anilines in high yields with short reaction times, tolerating various functional groups. nsf.gov Electrocatalytic reduction using a polyoxometalate redox mediator presents a sustainable approach, operating at room temperature in aqueous media without the need for hydrogen gas or sacrificial reagents. acs.org This method has demonstrated high conversion and selectivity for a variety of substituted nitroarenes. acs.org

This interactive data table compares different alternative reductive methods.

| Reducing Agent | Solvent | Conditions | Advantages | Disadvantages | Reference |

| SnCl2 | Ethanol/HCl | Reflux | Well-established | Stoichiometric tin waste | |

| Fe/HCl | Water/Ethanol | Reflux | Inexpensive | Large amount of iron sludge | |

| Gallium | Ethanol/HCl | Sonication | Rapid, aerobic | Cost of gallium | nsf.gov |

| LiAlH4/TiCl4 | THF | 0°C to RT | High yields | Requires inert atmosphere | researchgate.net |

| Electrocatalysis | Aqueous | Room Temp | Sustainable, selective | Requires specific equipment | acs.org |

Cross-Coupling and C-N Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing direct routes to substituted anilines. wikipedia.orgacs.org

Palladium-Catalyzed C-N Coupling of Fluoroalkylamines with Aryl Halides

This methodology involves the direct coupling of a fluoroalkylamine with an aryl halide. nih.govescholarship.org For the synthesis of this compound, this could involve reacting 2,2-difluoroethylamine (B1345623) with 1-bromo-3-fluoro-2-halobenzene. However, a more common approach is the arylation of an existing aniline.

Reaction Scheme: Aryl Halide: 1-Bromo-3-fluoro-2-(some precursor)benzene Amine: Ammonia (B1221849) or an ammonia equivalent Catalyst System: A palladium precursor (e.g., [Pd(allyl)Cl]2) and a phosphine (B1218219) ligand (e.g., AdBippyPhos). nih.govescholarship.orgacs.org Base: A weak base such as potassium phenoxide (KOPh) is often preferred to avoid degradation of the fluorinated aniline product. nih.govescholarship.orgacs.org

Detailed Research Findings: Research by Hartwig and others has shown that fluoroalkylaniline products can be unstable under the typical high temperatures and strong bases used in C-N coupling reactions. nih.govescholarship.orgacs.org The development of conditions using weaker bases like KOPh has enabled these reactions to proceed in high yield with low catalyst loadings. nih.govescholarship.orgacs.org The turnover-limiting step in these reactions is often the reductive elimination to form the C-N bond, influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.govacs.org

Applications of Buchwald-Hartwig and Suzuki-Miyaura Coupling Strategies

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orglibretexts.org It allows for the coupling of a wide range of amines with aryl halides and pseudohalides. wikipedia.org This reaction is highly versatile for synthesizing complex anilines.

The Suzuki-Miyaura coupling, while primarily known for C-C bond formation, can be adapted for C-N bond formation through strategies like aminative Suzuki-Miyaura coupling. nih.govmdpi.comunimib.itresearchgate.net This involves the reaction of arylboronic acids with amination reagents in the presence of a palladium catalyst. researchgate.net

Buchwald-Hartwig Amination Example: Aryl Halide: 1-Bromo-2-(2,2-difluoroethyl)-3-fluorobenzene Amine: Ammonia or an ammonia equivalent Catalyst: Pd(OAc)2 or other Pd(0) or Pd(II) precursors Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF). wikipedia.org Base: Strong, non-nucleophilic bases like NaOtBu or K2CO3. libretexts.org

Suzuki-Miyaura Coupling for Anilines: While less direct for this specific target, Suzuki-Miyaura reactions are invaluable for building the carbon skeleton of complex aniline precursors. For instance, an ortho-bromoaniline can be coupled with a boronic ester to introduce the 2-(2,2-difluoroethyl) group or another functional handle. nih.gov

This interactive data table summarizes key features of these coupling reactions.

| Reaction | Key Reactants | Catalyst System | Base | Key Features |

| Pd-Catalyzed C-N Coupling | Fluoroalkylamine + Aryl Halide | [Pd(allyl)Cl]2 / AdBippyPhos | KOPh | Mild conditions for sensitive products. nih.govescholarship.orgacs.org |

| Buchwald-Hartwig Amination | Amine + Aryl Halide | Pd(OAc)2 / Bulky Ligand | NaOtBu, K2CO3 | Broad scope for amines and aryl halides. wikipedia.orglibretexts.org |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Pd Catalyst / Ligand | Various | Primarily for C-C bonds, adaptable for C-N. nih.govmdpi.com |

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions offer powerful and often stereocontrolled routes to complex cyclic structures, which can be precursors to substituted anilines. rsc.org

Palladium-Catalyzed Formation of Fluoroallylic Amines from gem-Difluorocyclopropanes

A notable strategy involves the palladium-catalyzed ring-opening of gem-difluorocyclopropanes. rsc.orgnih.govresearchgate.net These strained rings can react with various nucleophiles, including amines, to generate functionalized fluoroalkenes.

Reaction Mechanism: The reaction typically proceeds through the oxidative addition of the C-C bond of the cyclopropane (B1198618) to a Pd(0) catalyst, followed by a β-fluoride elimination to form a 2-fluoroallyl-palladium intermediate. rsc.orgrsc.org This intermediate is then trapped by a nucleophile, such as an aniline, to yield a fluoroallylic amine. rsc.org

Reaction Scheme: Starting Material: A gem-difluorocyclopropane and a primary aniline. Catalyst: A palladium source. Product: A 2-fluoroallylic amine.

Detailed Research Findings: This methodology provides a route to various monofluorinated alkenes with high linear selectivity. rsc.org The versatility of this reaction has been demonstrated with a range of carbon and heteroatom nucleophiles. rsc.orgacs.org Recent advancements have expanded this chemistry to include the synthesis of β,β′-bisfluorinated amines and β,γ-bisfluorinated amines through reactions with aziridines and azetidines. rsc.orgresearchgate.net

Difluorocarbene-Triggered Intramolecular Cyclizations

Difluorocarbene (:CF₂) is a highly reactive intermediate that has been effectively utilized in the synthesis of various fluorine-containing heterocyclic compounds. While a direct synthesis of this compound via a difluorocarbene-triggered intramolecular cyclization has not been explicitly detailed in the literature, the principles of this methodology can be applied to strategically designed precursors.

The general approach involves the generation of difluorocarbene, typically from reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na) or (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), in the presence of a substrate containing a nucleophilic site and a group susceptible to cyclization.

For the synthesis of analogues of this compound, one could envision a precursor such as an appropriately substituted o-alkenylaniline. The reaction would proceed through the initial attack of the aniline nitrogen or another nucleophilic center on the difluorocarbene, followed by an intramolecular cyclization onto the alkenyl group. Subsequent ring-opening or rearrangement of the cyclized intermediate could potentially lead to the desired difluoroethyl-substituted aniline scaffold. Research on the reaction of ortho-vinylanilines with difluorocarbene has led to the formation of 2-fluoroindoles through a cascade difluorocarbene-trapping and intramolecular Michael addition reaction, followed by C-F bond cleavage. This highlights the potential of difluorocarbene in mediating complex transformations on aniline derivatives.

Table 1: Key Features of Difluorocarbene-Triggered Cyclizations

| Feature | Description |

| Difluorocarbene Source | Sodium chlorodifluoroacetate, (Bromodifluoromethyl)trimethylsilane |

| Reaction Type | Intramolecular Cyclization |

| Potential Precursors | Substituted anilines with pendant reactive groups (e.g., alkenes) |

| Mechanism | Nucleophilic attack on :CF₂, followed by intramolecular ring closure |

| Potential Products | Fluorinated heterocyclic intermediates, which may be further transformed |

Derivatization from Precursors and Intermediates

The synthesis of derivatives of this compound often relies on the functionalization of a pre-existing aniline core or a suitable intermediate. Amidation is a key transformation in this context, allowing for the introduction of a wide range of functional groups.

Amidation of the amino group in this compound or its precursors is a fundamental method for creating a diverse library of derivatives. This reaction typically involves the coupling of the aniline with a carboxylic acid or its activated derivative.

Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS), can be employed to facilitate the formation of the amide bond. Alternatively, the aniline can be reacted with more reactive acylating agents like acid chlorides or anhydrides.

For instance, the reaction of a precursor, such as a protected 3-fluoroaniline (B1664137) derivative, with an appropriate carboxylic acid would yield the corresponding amide. Subsequent manipulation of other functional groups on the aromatic ring could then lead to the final target molecule. The choice of reaction conditions, including solvent and base, is crucial to ensure high yields and prevent unwanted side reactions, especially when dealing with polyfunctionalized molecules.

Recent advancements in amidation chemistry include the use of catalytic methods that avoid stoichiometric activating agents, offering a more atom-economical and environmentally benign approach. For example, direct amidation of carboxylic acids with anilines can be catalyzed by boric acid derivatives or other Lewis acids.

Table 2: Common Reagents for Amidation of Fluoroanilines

| Reagent Class | Specific Examples | Typical Conditions |

| Carbodiimides | DCC, EDC/NHS | Organic solvent (e.g., DCM, DMF), Room temperature |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Acid Anhydrides | Acetic anhydride | Neat or in a suitable solvent, may require heating |

| Catalytic Methods | Boric acid derivatives, Lewis acids | Higher temperatures, often with removal of water |

The specific conditions for amidation would need to be optimized based on the exact nature of the substrates and the desired product. The electronic effects of the fluorine and difluoroethyl substituents on the reactivity of the aniline nitrogen must be taken into consideration during the development of a synthetic route.

Comprehensive Analysis of Reactivity and Transformational Pathways

Nucleophilic Reactivity Profile of the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline moiety imparts nucleophilic character. However, the presence of electron-withdrawing groups on the aromatic ring significantly influences this nucleophilicity. In the case of 2-(2,2-Difluoroethyl)-3-fluoroaniline, both the fluorine atom and the difluoroethyl group exert a strong inductive electron-withdrawing effect. This pull of electron density away from the nitrogen atom reduces its electron-donating ability and, consequently, its nucleophilicity compared to unsubstituted aniline. masterorganicchemistry.comlibretexts.org Steric hindrance from the adjacent 2-(2,2-difluoroethyl) group can also play a role in diminishing the accessibility of the nitrogen's lone pair to electrophiles. masterorganicchemistry.com

Despite its reduced nucleophilicity, the aniline nitrogen remains a reactive center capable of participating in various nucleophilic substitution reactions to form new derivatives. These reactions are fundamental in synthetic chemistry for building more complex molecules. Key transformations include acylation and alkylation, where the nitrogen atom attacks an electrophilic carbon.

Acylation: Reaction with acyl halides or anhydrides introduces an acyl group, forming a more stable amide. For instance, treatment with acetyl chloride in the presence of a base would yield N-(2-(2,2-difluoroethyl)-3-fluorophenyl)acetamide. This transformation is often used to protect the amino group and moderate its activating effect during subsequent electrophilic aromatic substitution reactions. libretexts.org

Alkylation: The introduction of alkyl groups via reaction with alkyl halides can also be achieved, though it can be more challenging to control and may lead to over-alkylation, yielding secondary and tertiary amines.

The following table summarizes these representative transformations.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary Amine |

Electrophilic Aromatic Substitution Patterns on the Fluorinated Ring System

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the three substituents on the ring. The amino group is a powerful activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. byjus.comlibretexts.org The difluoroethyl group is strongly deactivating due to its inductive effect and is expected to act as a meta-director relative to its own position.

The potent activating and directing effect of the amino group is generally dominant in aniline derivatives. chemistrysteps.com Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the amino group. In this specific molecule, the C4 and C6 positions are ortho and para, respectively, to the amino group. The C2 position, also ortho to the amino group, is already substituted. Steric hindrance from the bulky difluoroethyl group at C2 would likely disfavor substitution at the adjacent C1 and C3 positions.

The fluorine atoms in the molecule play a critical role in modulating the reactivity and regioselectivity of EAS reactions.

Ring-Bound Fluorine: The fluorine atom at the C3 position is deactivating due to its high electronegativity, which withdraws electron density from the ring through the sigma bonds (inductive effect). libretexts.org However, it possesses lone pairs of electrons that can be donated to the ring via resonance (a mesomeric effect), which directs incoming electrophiles to the ortho and para positions relative to itself. acs.orgresearchgate.net In this molecule, the C4 position is ortho and the C6 position is para to the fluorine atom.

Difluoroethyl Group: The two fluorine atoms on the ethyl side chain exert a powerful electron-withdrawing inductive effect, making the -CH2CHF2 group a strong deactivator of the aromatic ring.

The final substitution pattern is a result of these competing influences. The strongly activating amino group directs substitution to the C4 (ortho) and C6 (para) positions. The fluorine at C3 also directs to these same positions. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions, with the C6 (para to the amine) position often being the major product due to reduced steric hindrance.

The following table summarizes the electronic effects of the substituents.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Influence |

| -NH2 | C1 | Withdrawing | Donating (Strong) | Activating | Ortho, Para |

| -CH2CHF2 | C2 | Withdrawing (Strong) | None | Deactivating | Meta |

| -F | C3 | Withdrawing (Strong) | Donating (Weak) | Deactivating | Ortho, Para |

Oxidative and Reductive Transformations of Specific Functional Groups

Beyond reactions involving the aniline nitrogen and the aromatic ring, the functional groups of this compound can undergo oxidative and reductive transformations. The stability of the C-F bond often makes these transformations challenging.

The oxidation of difluoromethylated aromatic compounds can be difficult due to the electron-withdrawing nature of the fluorine atoms, which strengthens adjacent C-H and C-C bonds. While specific oxidation pathways for the 2-(2,2-difluoroethyl) group are not extensively documented, analogies can be drawn from related compounds. Oxidation of difluoromethyl groups often requires potent oxidizing agents. researchgate.net For the 2-(2,2-difluoroethyl) group, oxidation could potentially occur at the benzylic carbon, which is adjacent to the aromatic ring, although this is rendered less likely by the deactivating nature of the ring and the adjacent CHF2 moiety. Under harsh oxidative conditions, cleavage of the ethyl chain or transformation into a carboxylic acid derivative could be possible.

The reduction of the difluoroethyl moiety is a challenging chemical transformation. The carbon-fluorine bond is exceptionally strong and not susceptible to typical catalytic hydrogenation conditions that are often used to reduce other functional groups like nitro or carbonyl groups. libretexts.orgmsu.edu Reductive defluorination, the process of replacing a C-F bond with a C-H bond, generally requires harsh conditions or specialized reagents, such as reactive metal complexes or dissolving metal reductions, which could also reduce the aromatic ring itself. Therefore, under standard laboratory reduction conditions, the difluoroethyl group is expected to remain intact.

Metal-Catalyzed Functionalization and Bond Formation Reactions

The presence of an aniline moiety and a fluorinated alkyl chain makes this compound a versatile substrate for a variety of metal-catalyzed reactions. These transformations are crucial for introducing new functional groups and forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, thereby expanding its synthetic utility.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. For fluorinated anilines like this compound, reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are of particular interest.

The Suzuki-Miyaura coupling facilitates the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While this compound itself does not have a halide suitable for direct coupling, it can be derivatized, for instance, by bromination of the aromatic ring, to participate in such reactions. The electronic properties of the difluoroethyl and fluoro substituents would influence the reactivity of the corresponding aryl halide derivative.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This reaction couples an amine with an aryl halide or pseudohalide. In this context, the amino group of this compound can react with various aryl halides to form diarylamines. The electron-withdrawing nature of the fluoroalkyl group can affect the nucleophilicity of the aniline nitrogen, potentially requiring specific catalyst systems to achieve high yields. Research on the palladium-catalyzed arylation of fluoroalkylamines has shown that while these compounds can be challenging substrates, specialized ligands and milder bases can facilitate the coupling. nih.govnih.gov The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial in expanding the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl halides. wikipedia.orgnih.govlibretexts.orgnih.govorganic-chemistry.org

Below is a table illustrating potential cross-coupling reactions involving a hypothetical bromo-derivative of this compound.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(2,2-Difluoroethyl)-3-fluoro-x-phenylaniline |

| Buchwald-Hartwig | Anisole | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(4-methoxyphenyl)-2-(2,2-difluoroethyl)-3-fluoroaniline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2,2-Difluoroethyl)-3-fluoro-x-(phenylethynyl)aniline |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(2,2-Difluoroethyl)-3-fluoro-x-styrylaniline |

Note: 'x' denotes the position of the bromo-substituent on the aniline ring.

Aniline derivatives can play a role as co-catalysts in various organic transformations. In the context of the hydrothiolation of gem-difluoroalkenes, a reaction that forms α,α-difluoroalkylthioethers, certain organic molecules can act as proton-shuttling agents or activate the catalyst. While there is no direct evidence of this compound being used as a co-catalyst in this specific reaction, its basic nitrogen atom could potentially participate in proton transfer steps. Photocatalytic methods for the hydrothiolation of gem-difluoroalkenes have been developed, and in some systems, organic additives can enhance the reaction efficiency. nih.govnih.gov The electronic environment of the aniline, influenced by the fluorine substituents, would modulate its basicity and, consequently, its potential co-catalytic activity.

Ring-Opening Reactions and Intramolecular Rearrangements

The structural features of this compound, particularly the presence of the aniline moiety and the fluorinated side chain, could predispose it to undergo specific ring-opening or rearrangement reactions under certain conditions.

Ring-opening reactions are less likely to directly involve the stable aromatic ring of the aniline. However, if the aniline were incorporated into a more complex heterocyclic system, the electronic influence of the 2-(2,2-difluoroethyl)-3-fluorophenyl group could impact the stability and reactivity of the heterocyclic ring. For instance, in reactions involving the ring-opening of epoxides, the nucleophilicity of the aniline nitrogen could be utilized to initiate the ring-opening process. nih.govbeilstein-journals.orgucla.edunih.gov

Intramolecular rearrangements are more plausible, particularly those involving the amino group or its derivatives. Aniline derivatives are known to undergo various rearrangements. For example, under specific conditions, substituents on the nitrogen atom can migrate to the aromatic ring. While no specific intramolecular rearrangements of this compound have been reported, the presence of the ortho-difluoroethyl group could sterically influence or participate in such transformations. The electronic effects of the fluorine atoms on the ring and the side chain would also play a critical role in the feasibility and outcome of any potential rearrangement.

Computational and Mechanistic Investigations of 2 2,2 Difluoroethyl 3 Fluoroaniline

Quantum Chemical Calculations and Structure-Reactivity Correlations

Quantum chemical calculations are instrumental in predicting the physicochemical properties and reactivity of molecules. For a comprehensive analysis of 2-(2,2-Difluoroethyl)-3-fluoroaniline, these methods would provide deep insights into its electronic structure and behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry and predict a range of properties. These properties would include total energy, dipole moment, and vibrational frequencies. The calculated vibrational spectra (infrared and Raman) could be compared with experimental data to validate the computational model.

The three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles, would be determined through geometry optimization using DFT. A conformational analysis would be essential to identify the most stable conformer(s) of the molecule. This would involve systematically rotating the flexible bonds, such as the C-C bond of the difluoroethyl group and the C-N bond of the aniline (B41778) moiety, and calculating the corresponding energies to map the potential energy surface. The results would reveal the preferred spatial arrangement of the substituent groups, which is crucial for understanding its reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is key to understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, FMO analysis would map the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors, as defined by conceptual DFT, provide a quantitative framework for understanding and predicting chemical behavior.

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of chemical hardness, indicating higher reactivity. |

These calculated values would provide a quantitative assessment of the molecule's reactivity profile.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. For this compound, the MEP map would show electron-rich regions (negative potential, typically colored red) and electron-deficient regions (positive potential, typically colored blue). The negative regions, likely around the fluorine and nitrogen atoms, would indicate sites susceptible to electrophilic attack, while positive regions would be prone to nucleophilic attack.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. This analysis would be used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization. For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and fluorine atoms into the aromatic ring and the interactions between the substituent groups. This would help in understanding the electronic effects of the difluoroethyl and fluoro substituents on the aniline ring.

Mechanistic Elucidation of Chemical Transformations

Computational methods are also employed to elucidate the mechanisms of chemical reactions. For transformations involving this compound, DFT calculations would be used to model the reaction pathways. This would involve identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed.

This analysis would allow for the determination of activation energies, which are crucial for understanding the kinetics of the reaction. Furthermore, the geometry of the transition states would provide insight into the stereochemistry and regioselectivity of the transformation. For instance, in an electrophilic aromatic substitution reaction, calculations could predict whether the incoming electrophile would preferentially add to the ortho, meta, or para position relative to the existing substituents and explain the electronic and steric reasons for this preference.

Identification and Characterization of Radical Reaction Pathways

The functionalization of aniline derivatives, including this compound, can proceed through various radical-mediated pathways, particularly under photoredox catalysis conditions. nih.gov These reactions are of significant interest for creating complex fluorinated molecules. nih.gov Mechanistic studies on analogous systems suggest that two primary pathways can be proposed: one involving a photocatalyst and another proceeding via an electron donor-acceptor (EDA) complex. nih.govacs.org

In a photocatalytic cycle, a light-excited photocatalyst initiates a single electron transfer (SET) event. nih.govconicet.gov.ar For an aniline derivative, this typically involves the oxidation of the aniline to form a radical cation. Concurrently, a fluoroalkyl source, such as a difluoroalkyl halide, is reduced by the photocatalyst to generate a difluoroalkyl radical. nih.govresearchgate.net The aniline radical cation and the difluoroalkyl radical can then combine to form a cationic intermediate, which, after deprotonation, yields the final functionalized aniline product. nih.gov

Alternatively, anilines, being electron-rich, can form an EDA complex directly with a suitable electron-acceptor, such as ethyl difluoroiodoacetate. nih.govacs.org Upon photoirradiation, this ground-state complex undergoes an SET, generating an aniline radical cation and a difluoroalkyl radical pair. nih.gov This pathway can even support a radical chain mechanism, where the generated radical species propagate the reaction, a hypothesis supported by photochemical quantum yield experiments in related systems which found values greater than one. nih.gov The presence of radical intermediates in these transformations is often confirmed by trapping experiments using agents like 1,1-diphenylethene or TEMPO. nih.gov

These proposed mechanisms for fluorinated anilines involve several key steps:

Initiation: Generation of a fluoroalkyl radical and an aniline radical cation via SET, either from a photocatalyst or through an EDA complex. nih.govnih.gov

Propagation/Combination: Reaction between the aniline (or its radical cation) and the fluoroalkyl radical to form a new C-C or C-N bond. nih.govresearchgate.net

Rearomatization: Deprotonation of the resulting intermediate to restore the aromaticity of the aniline ring, often facilitated by a base. nih.govacs.org

Transition State Analysis and Reaction Energetics in Catalytic Cycles

A thorough understanding of a reaction mechanism requires detailed analysis of its energetic landscape, including the characterization of transition states and intermediates. While specific transition state analyses and reaction energetic profiles for catalytic cycles involving this compound are not extensively documented in the current literature, the methodologies for such investigations are well-established.

Thermochemical data, such as the standard molar enthalpies of formation, have been determined experimentally and computationally for various fluoroaniline (B8554772) isomers, providing crucial energetic information. nih.gov These fundamental data support the feasibility of proposed reaction pathways. Extending these computational approaches to the catalytic cycles of this compound would provide precise insights into the reaction's energetic demands and the geometry of its transition states.

Kinetic Studies for Reaction Rate Determination and Optimization

Kinetic studies are essential for determining the rate of a chemical reaction and optimizing conditions for efficiency. For the photocatalytic functionalization of anilines, kinetic analysis helps to validate proposed mechanisms and improve product yields. While specific kinetic data for reactions of this compound is sparse, general principles can be drawn from studies on similar compounds.

For example, the kinetics of photocatalytic degradation of aniline in the presence of a catalyst have been shown to follow the Langmuir-Hinshelwood model. researchgate.net This model describes reactions occurring on a catalyst surface. The apparent reaction rate constants can be derived to quantify the reaction's speed under various conditions, such as initial concentration, pH, and temperature. researchgate.net The activation energy for such processes can also be determined experimentally, providing insight into the temperature sensitivity of the reaction rate. researchgate.net

In the context of radical chain mechanisms, as proposed for the difluoroalkylation of anilines, photochemical quantum yield (Φ) experiments are a key kinetic measurement. nih.gov A quantum yield significantly greater than unity (Φ > 1) indicates that a single photon initiates a cascade of reactions, which is a hallmark of an efficient chain process. nih.gov Such studies, combined with monitoring reaction progress under varying concentrations of reactants and catalysts, are crucial for optimizing synthetic protocols.

Intramolecular Interactions and Stereoelectronic Effects of Fluorine

Hydrogen Bonding Properties of the Difluoromethyl Group

The difluoromethyl group (-CHF₂) has gained significant attention as a unique functional group in medicinal chemistry and materials science. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, primarily due to its capacity to act as a hydrogen bond donor. researchgate.netresearchgate.net The high electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. ucla.edu This C-H···X interaction, while weaker than conventional hydrogen bonds, plays a crucial role in molecular recognition and conformational stability. acs.org

The difluoromethyl group is described as a "lipophilic hydrogen bond donor," combining the ability to form hydrogen bonds with increased lipophilicity compared to traditional donors like the hydroxyl group. researchgate.netresearchgate.net The strength of this hydrogen bond donation has been quantified using Abraham's solute ¹H NMR analysis, which measures the chemical shift difference of the CF₂H proton in DMSO-d₆ versus CDCl₃. ucla.edu This analysis reveals that the hydrogen bond acidity of difluoromethyl groups is comparable to that of thiophenols and anilines. researchgate.netucla.edu

| Functional Group / Compound Class | Hydrogen Bond Acidity (A) Value | Reference |

|---|---|---|

| Methylated Analogues (ArOCH₃) | < 0.01 | ucla.edu |

| Difluoromethyl Compounds (General) | > 0.05 | ucla.edu |

| Aniline | 0.07 | ucla.edu |

| Difluoromethyl Anisoles/Thioanisoles (ArOCF₂H / ArSCF₂H) | 0.10 | ucla.edu |

| Thiophenol | 0.12 | ucla.edu |

Computational studies using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis corroborate these experimental findings, confirming charge transfer from a hydrogen bond acceptor to the antibonding orbital of the C-H bond in the difluoromethyl group. umanitoba.ca

Influence of Fluorine Substitution on Molecular Conformation and Reactivity

The presence of fluorine atoms, both on the aromatic ring and on the ethyl side chain, profoundly influences the molecular conformation and reactivity of this compound through a combination of stereoelectronic effects. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, while its lone pairs can participate in a weaker resonance-donating effect. researchgate.netrsc.org

The fluorine atom at the 3-position of the aniline ring influences the basicity of the amine group and the electron density of the aromatic system. umanitoba.ca In 2-fluoroaniline, computational and spectroscopic studies have identified a weak non-covalent interaction between the ortho-fluorine and the amine group, which affects the molecule's equilibrium geometry. umanitoba.ca This type of intramolecular N-H···F hydrogen bond has been characterized in detail in various fluorinated anilino-scaffolds. ucla.edu Although organic fluorine is a weak hydrogen bond acceptor, the proximity enforced by the molecular structure can lead to observable interactions, with N-H···F distances measured to be around 2.0 to 2.2 Å in some crystal structures. ucla.edu These interactions can be detected through NMR spectroscopy by observing through-space scalar couplings (¹ʰJNH,F). nih.govucla.edu

Role of 2 2,2 Difluoroethyl 3 Fluoroaniline As an Advanced Synthetic Intermediate

Precursor in Pharmaceutical Agent Development

Fluorinated anilines are critical intermediates in the preparation of active pharmaceutical ingredients (APIs). scispace.com The presence of fluorine can significantly alter the physicochemical and biological properties of a molecule, making intermediates like 2-(2,2-Difluoroethyl)-3-fluoroaniline sought after in drug discovery and development.

Design and Synthesis of Fluorinated Anilines for Bioactive Molecules

The synthesis of fluorinated anilines is a key area of research, as these compounds serve as foundational scaffolds for a wide range of bioactive molecules. scispace.comnih.gov The introduction of fluorine atoms can lead to improved metabolic stability, enhanced binding affinity to target proteins, and better penetration into target tissues. guidechem.comgoogle.com

Several established methods are employed for the synthesis of fluorinated anilines. A common approach involves the nitration of a corresponding fluorinated aromatic compound, followed by the reduction of the nitro group to an amine. scispace.com Another significant method is the chlorine-fluorine exchange reaction, often called the Halex reaction, which is particularly useful for industrial-scale production. scispace.com Other specialized methods include the Hofmann degradation of fluorinated benzamides and synthesis from aromatic azides treated with anhydrous hydrogen fluoride (B91410). scispace.comgoogle.com The development of sustainable and mild protocols, including photoinduced methods, is also an area of active research for creating difluoroalkyl anilines. nih.govnih.gov These synthetic strategies provide access to a diverse array of fluorinated aniline (B41778) building blocks, enabling chemists to fine-tune the properties of potential drug candidates.

Table 1: Selected Synthesis Methods for Fluorinated Anilines

| Method | Description | Key Features |

| Nitration & Reduction | A fluorinated aromatic ring is first nitrated and then the resulting nitro group is reduced to form the aniline. | A traditional and widely used method. The substitution pattern is limited by the directing effects of existing groups. scispace.com |

| Halex Reaction | A chlorine-fluorine exchange reaction on a chloronitrobenzene precursor, followed by reduction of the nitro group. | Effective for producing anilines like 2,4-difluoroaniline (B146603) from 2,4-dichloronitrobenzene. scispace.com |

| From Aromatic Azides | Aromatic azides are treated with anhydrous hydrogen fluoride under specific conditions to yield fluorinated anilines. | Offers good yields and can tolerate a variety of substituents on the aromatic ring. google.comgoogle.com |

| Hofmann Degradation | Fluorinated benzamides undergo degradation to produce the corresponding aniline. | Can produce isomers not accessible by other routes, but yields can be moderate. scispace.com |

| Photoinduced Methods | Utilizes visible-light organophotocatalysis or electron donor-acceptor (EDA) complexes to attach difluoroalkyl groups to anilines. | Represents a modern, sustainable approach with mild reaction conditions. nih.govnih.gov |

Application in the Synthesis of Specific Active Pharmaceutical Ingredients (e.g., Fluralaner)

While primarily known as an ectoparasiticide in the agrochemical and veterinary sectors, the synthesis of Fluralaner serves as an excellent example of how complex fluorinated molecules are constructed from advanced intermediates. Fluralaner is a potent isoxazoline-class insecticide and acaricide that acts as an antagonist of GABA-gated chloride channels in insects. google.comacs.org

The synthesis of Fluralaner involves the coupling of two key intermediates: 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid and an amine-containing side chain. guidechem.comgoogle.com The creation of the core aromatic structures required for these intermediates relies on foundational building blocks, often derived from fluorinated toluenes or anilines. guidechem.com Although a direct synthesis route from this compound to Fluralaner is not the primary published pathway, this aniline derivative represents the precise type of advanced, polyfluorinated building block that is essential for accessing novel, complex APIs with unique modes of action. The development of such potent agents would be unfeasible without a robust supply of specialized fluorinated intermediates.

Contribution to Modulated Pharmacokinetic Profiles and Enhanced Metabolic Stability

The incorporation of fluorine, particularly in the form of a difluoroethyl group, is a well-established strategy for improving the drug-like properties of a molecule. nih.govgoogle.com Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond are key to these enhancements.

Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP450). acs.org Placing a difluoroethyl group at a metabolically vulnerable position can block oxidative metabolism at that site, thereby increasing the half-life and metabolic stability of the drug. google.comgoogle.com Studies on related motifs, such as the α,α-difluoroethyl thioether, have shown that the difluoroethyl group itself is stable against defluorination. acs.orgtandfonline.com

Modulated Pharmacokinetic Profiles : The substitution of hydrogen with fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences. researchgate.net These changes directly impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.net For instance, the introduction of fluorine can lower the pKa of a nearby amine group, affecting its ionization state at physiological pH and altering its solubility and ability to cross biological membranes. This allows medicinal chemists to fine-tune the pharmacokinetic properties of a lead compound to achieve a desired therapeutic effect. researchgate.netacs.org

Building Block for Agrochemical Synthesis

The agrochemical industry heavily relies on innovative fluorinated compounds to develop effective and environmentally responsible solutions for crop protection. guidechem.com Fluorinated anilines are indispensable foundational building blocks for synthesizing the active ingredients in many modern pesticides. guidechem.comnih.gov

Preparation of Fluorinated Crop Protection Agents

Fluralaner is a prime example in this category. As an isoxazoline (B3343090) insecticide, it represents a novel class of pesticides developed to combat resistance to older chemistries. acs.orgresearchgate.net The synthesis of such complex molecules is a multi-step process that depends on the availability of highly functionalized and often fluorinated starting materials. guidechem.comwipo.int The development of new agrochemicals with improved safety profiles and new modes of action is essential for sustainable agriculture, and fluorinated intermediates are at the forefront of this innovation. wipo.int

Enabling Compound for Advanced Materials Research

Beyond life sciences, fluorinated organic compounds are increasingly used in the development of advanced materials with unique properties. The same characteristics that make this compound valuable in pharmaceuticals and agrochemicals—chemical stability, polarity, and specific intermolecular interactions—can be harnessed for materials science applications.

The incorporation of fluorine into organic molecules is an effective way to modify electronic structures and lower molecular orbital energy levels. nih.gov This makes fluorinated compounds, including aniline derivatives, promising candidates for n-channel organic semiconductors used in organic field-effect transistors (OFETs). researchgate.netnih.gov Halogenation of the core structure can lead to more compact molecular packing and improved charge carrier transport properties. nih.gov

Furthermore, fluorinated aniline derivatives have been synthesized and studied for their application in liquid crystals. scispace.comtandfonline.com The fluorine substituents can influence the mesomorphic properties, such as the phase stability and dielectric anisotropy, which are critical for display technologies. researchgate.netbiointerfaceresearch.com The unique combination of a fluoroaryl group and a fluoroalkyl chain in this compound could offer a novel way to tailor the properties of polymers, leading to materials with high thermal stability, specific solubility, and controlled surface energies. biointerfaceresearch.comnih.gov Fluorinated materials are also being explored for use in advanced batteries, where their stability and electrochemical properties are highly advantageous. chemicalbook.com

Insufficient Information to Generate Article on the Synthetic Versatility of this compound

Despite a comprehensive search of scientific literature and patent databases, there is insufficient publicly available information to generate a detailed article on the role of this compound as an advanced synthetic intermediate for accessing diverse fluorinated organic compounds.

The user's request stipulated a detailed and scientifically accurate article structured around the versatility of this compound in organic synthesis, complete with data tables and research findings. Without access to primary literature or patents that demonstrate the conversion of this compound into a variety of other fluorinated molecules, it is not possible to fulfill the core requirements of the prompt.

Therefore, due to the lack of available data in the public domain regarding the synthetic utility of this compound, the requested article cannot be produced at this time.

Future Research Perspectives and Emerging Avenues

Development of More Sustainable and Green Synthetic Methodologies

The synthesis of fluorinated anilines has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and multi-step procedures, leading to significant environmental concerns. Future research will undoubtedly focus on the development of more sustainable and green synthetic methodologies for the preparation of 2-(2,2-Difluoroethyl)-3-fluoroaniline and its analogs.

Recent advancements in photoredox catalysis offer a promising avenue for the difluoroalkylation of anilines under mild and environmentally benign conditions. The use of organic photosensitizers, such as Eosin Y, has been shown to facilitate the introduction of difluoroalkyl groups into aniline (B41778) derivatives without the need for transition metals. These methods often proceed via the formation of electron donor-acceptor (EDA) complexes, a strategy that leverages visible light to initiate the desired chemical transformation. The development of such protocols for the specific synthesis of this compound would represent a significant step forward in green fluorine chemistry.

Furthermore, the exploration of mechanochemistry and microwave-assisted synthesis could provide solvent-free or solvent-minimized routes, reducing waste and energy consumption. The use of safer and more accessible fluorinating reagents, moving away from traditional and often hazardous sources, will also be a key area of investigation. The overarching goal is to establish synthetic pathways that are not only efficient and high-yielding but also adhere to the principles of green chemistry, minimizing the environmental footprint of producing this valuable compound.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Photoredox Catalysis | Utilizes visible light and organic photosensitizers. | Mild reaction conditions, avoids transition metals, high functional group tolerance. |

| Mechanochemistry | Solvent-free or low-solvent reactions driven by mechanical force. | Reduced waste, potential for novel reactivity, energy efficient. |

| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times. | Increased reaction rates, improved yields, better process control. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, precise control over reaction parameters, scalability. |

Exploration of Novel Reactivity Patterns and Unprecedented Catalytic Transformations

The unique electronic properties of this compound, arising from the presence of both a fluoro and a difluoroethyl group on the aniline ring, are expected to give rise to novel reactivity patterns. Future research will focus on harnessing these properties to develop unprecedented catalytic transformations.

One area of significant potential is the exploration of C-H activation and functionalization reactions. The fluorine substituents can act as directing groups, enabling site-selective modifications of the aromatic ring. Transition-metal-catalyzed C-H fluorination, amination, or arylation could provide access to a diverse range of derivatives with tailored properties. Understanding the regioselectivity of these reactions will be crucial for the rational design of new synthetic routes.

Furthermore, the development of novel catalytic cycles that exploit the specific electronic nature of the difluoroethyl group is a promising avenue. This could involve the design of new ligands that can effectively coordinate with transition metals and facilitate challenging transformations. The exploration of enzymatic catalysis for the synthesis and modification of fluorinated anilines is another emerging area that could lead to highly selective and sustainable processes.

Integration of Advanced Computational Modeling for Predictive Synthesis and Property Design

The rational design of synthetic routes and the prediction of molecular properties are being revolutionized by advanced computational modeling techniques. For a relatively unexplored molecule like this compound, in silico methods will be invaluable in guiding future research.

Density Functional Theory (DFT) studies can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. Such calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby guiding the development of new synthetic methodologies. Computational modeling can also be used to screen potential catalysts and reaction conditions, accelerating the discovery of efficient and selective transformations.

Machine learning algorithms are emerging as powerful tools for predicting reaction outcomes and identifying optimal synthetic pathways. By training models on existing datasets of fluorination reactions, it may be possible to predict the feasibility and yield of different synthetic approaches for this compound. Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial for assessing the potential of its derivatives as drug candidates, allowing for the early identification of promising compounds and the avoidance of those with unfavorable profiles.

| Computational Tool | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactivity, and spectroscopic properties. |

| Machine Learning | Prediction of reaction outcomes, optimization of synthetic routes. |

| In Silico ADMET Prediction | Assessment of drug-likeness and pharmacokinetic properties of derivatives. |

| Molecular Dynamics (MD) Simulations | Understanding intermolecular interactions and conformational preferences. |

Expansion into New Application Domains Beyond Current Scope

While fluorinated anilines are already established as important building blocks in pharmaceuticals and agrochemicals, the unique substitution pattern of this compound opens up possibilities for its application in novel domains.

In the realm of materials science , the incorporation of this compound into polymers could lead to materials with unique properties. For instance, fluorinated polyanilines have shown promise as superior materials for electrocatalytic anodes in bacterial fuel cells due to their enhanced stability and catalytic activity. The specific fluorine substitution in this compound could impart desirable characteristics such as hydrophobicity, thermal stability, and specific electronic properties to polymers, making them suitable for applications in coatings, membranes, and electronic devices.

In medicinal chemistry , the difluoroethyl group is recognized as a bioisostere for hydroxyl, thiol, and amino groups, and it can act as a lipophilic hydrogen bond donor. This suggests that derivatives of this compound could exhibit interesting biological activities. Future research could focus on synthesizing libraries of compounds based on this scaffold and screening them for activity against various therapeutic targets. The strategic placement of the fluorine atoms could lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles.

The field of agrochemicals also presents significant opportunities. The introduction of fluorinated groups is a well-established strategy for enhancing the efficacy of herbicides, pesticides, and fungicides. The specific structural features of this compound could be exploited to develop new crop protection agents with improved performance and environmental profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.